

Technical Guide: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

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Compound of Interest

Compound Name: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

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This document provides a comprehensive technical overview of **(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate**, a derivative of the amino acid phenylalanine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, also known as 4-Nitro-L-phenylalanine, is an amino acid derivative. The compound is often available in its hydrate form. The key quantitative data for both the anhydrous and hydrated forms are summarized below.

Property	Anhydrous Form	Hydrate Form
Chemical Formula	C ₉ H ₁₀ N ₂ O ₄ [1]	C ₉ H ₁₂ N ₂ O ₅ [2][3]
Molecular Weight	210.19 g/mol [1]	228.20 g/mol [2][3]
CAS Number	949-99-5[1]	207591-86-4[2][3]
Appearance	Solid	White to off-white solid[2]

Representative Experimental Protocols

Detailed experimental procedures for the synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid are not readily available in the public domain. However, a general synthesis strategy for similar amino acid derivatives can be conceptualized based on established organic chemistry reactions. A representative workflow is outlined below.

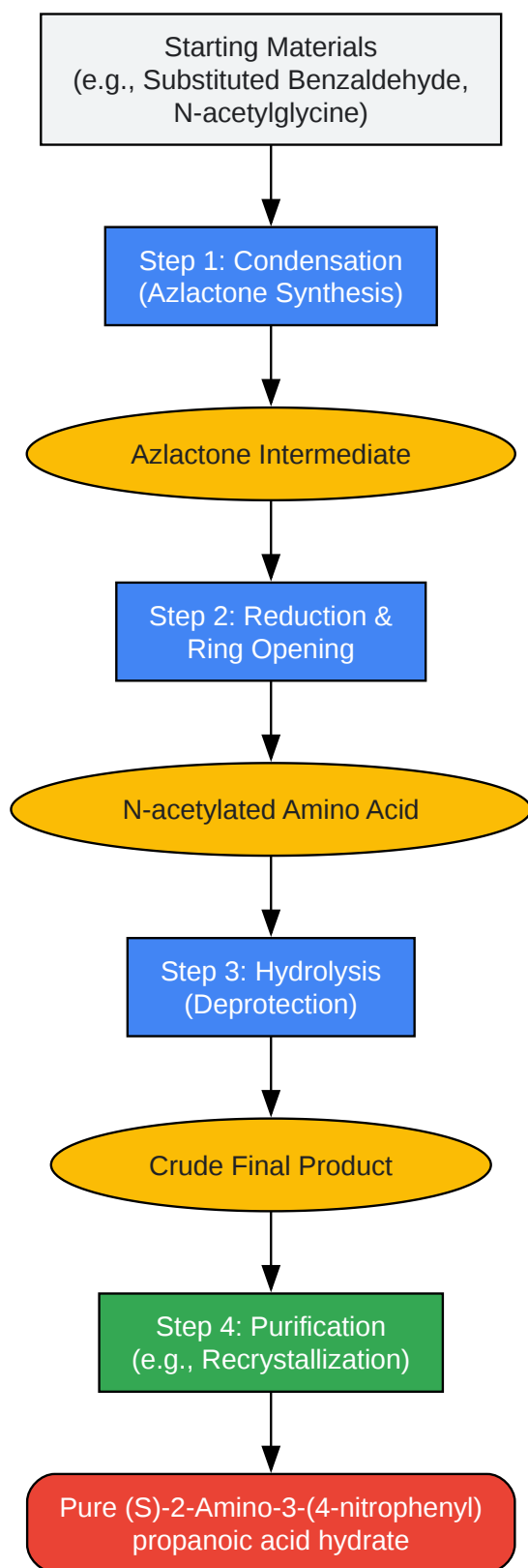
Objective: To synthesize a substituted propanoic acid derivative.

General Methodology: A common approach involves the condensation of a substituted benzaldehyde with a protected amino acid or a related precursor, followed by hydrolysis and deprotection steps. For instance, the Erlenmeyer-Plöchl reaction for azlactone synthesis, followed by reduction and hydrolysis, is a classic method for preparing alpha-amino acids.

Hypothetical Protocol:

- **Condensation:** React 4-nitrobenzaldehyde with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. This step forms an azlactone intermediate.
- **Ring Opening and Reduction:** The azlactone ring is opened and the double bond is reduced. This can be achieved using a reducing agent like sodium amalgam or through catalytic hydrogenation. This step yields the N-acetylated amino acid.
- **Hydrolysis:** The final step involves the acidic or basic hydrolysis of the N-acetyl group to yield the free amino acid, (S)-2-Amino-3-(4-nitrophenyl)propanoic acid.
- **Purification:** The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol mixture), to yield the final product. The hydrate form may be obtained depending on the final purification and drying conditions.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted amino acid.



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Generalized workflow for substituted amino acid synthesis.

Biological Activity and Signaling Pathways

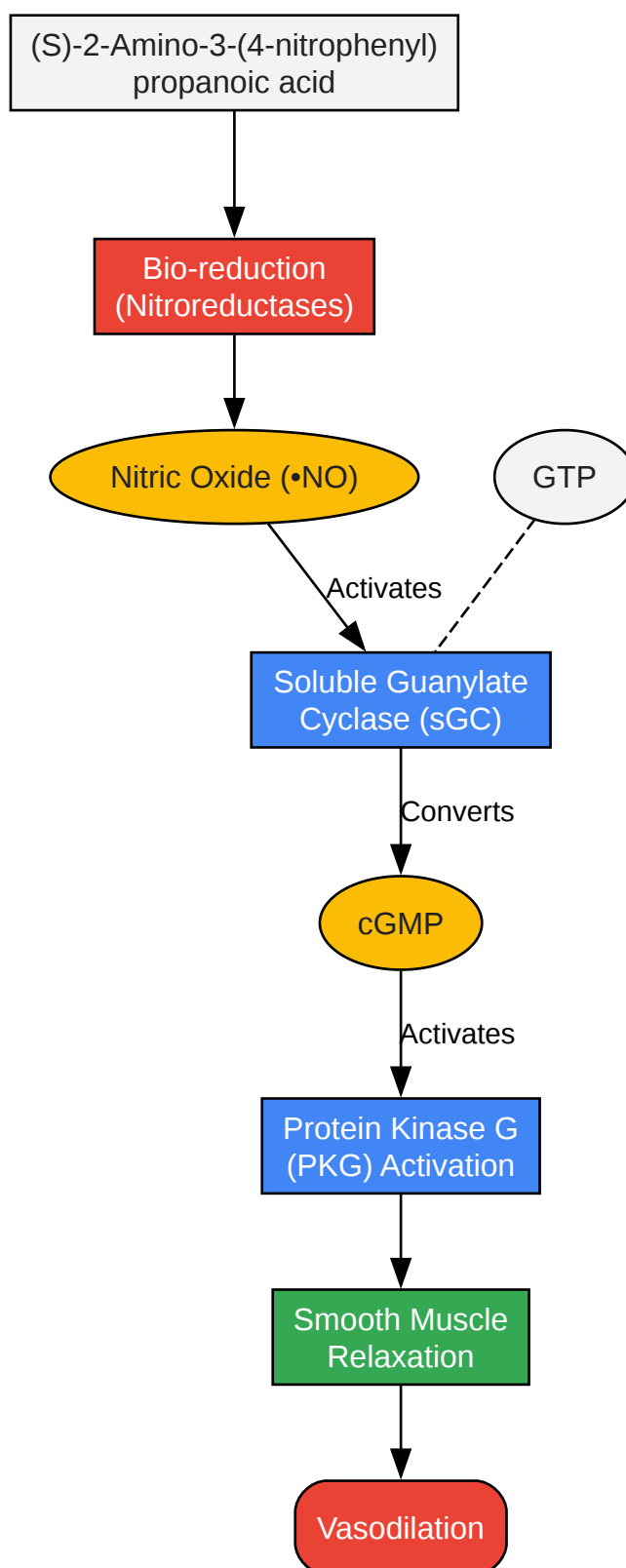
Amino acid derivatives are recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise[2][4]. The presence of a nitro group (NO_2) in the molecule is significant, as this functional group is a known pharmacophore and can also be a toxicophore[5].

Nitroaromatic compounds can exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects[5]. One of the key mechanisms of action for some nitro compounds involves the enzymatic bio-reduction of the nitro group to release nitric oxide ($\bullet\text{NO}$)[5]. Nitric oxide is a critical signaling molecule that plays a role in vasodilation.

Nitric Oxide-Mediated Vasodilation Pathway:

- **NO Release:** The nitro group on the parent compound is reduced by cellular enzymes (e.g., nitroreductases), leading to the release of nitric oxide.
- **sGC Activation:** Nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
- **cGMP Production:** Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- **PKG Activation:** The resulting increase in intracellular cGMP concentration activates Protein Kinase G (PKG).
- **Muscle Relaxation:** PKG activation leads to a cascade of events, including the phosphorylation of proteins that decrease intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation[5].

The following diagram illustrates this signaling pathway.



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Signaling pathway of NO-mediated vasodilation.

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